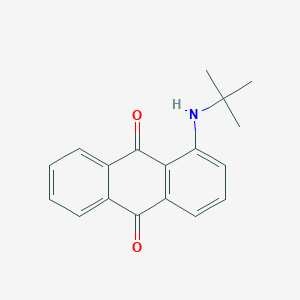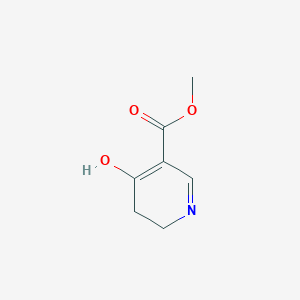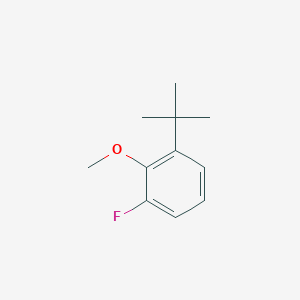![molecular formula C11H13ClN6O B13130365 2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol CAS No. 61912-43-4](/img/structure/B13130365.png)
2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and cyanuric chloride.
Formation of Intermediate: 4-chloroaniline reacts with cyanuric chloride to form an intermediate compound.
Amination: The intermediate undergoes further amination with ethanolamine to yield the final product.
The reaction conditions often involve the use of solvents such as ethanol or pyridine and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antidiabetic agent and in the treatment of other diseases.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is investigated for its biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Amino-6-(4-chlorophenyl)-2-methylthio-pyrimidine-5-carbonitrile: A similar compound with a pyrimidine ring instead of a triazine ring.
4-Amino-6-(4-chlorophenyl)-2-benzylthio-pyrimidine-5-carbonitrile: Another related compound with different substituents.
Uniqueness
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific triazine structure and the presence of both amino and ethanol groups. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
61912-43-4 |
|---|---|
分子式 |
C11H13ClN6O |
分子量 |
280.71 g/mol |
IUPAC名 |
2-[[4-amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H13ClN6O/c12-7-1-3-8(4-2-7)15-11-17-9(13)16-10(18-11)14-5-6-19/h1-4,19H,5-6H2,(H4,13,14,15,16,17,18) |
InChIキー |
BDRNPOKZWDKGGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)


![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)


